molecular formula C23H25N3O5S B2618246 N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-79-4

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2618246
CAS No.: 688053-79-4
M. Wt: 455.53
InChI Key: UBOSVDMVCAAOSE-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a synthetic quinazolinone derivative characterized by a fused [1,3]dioxolo[4,5-g]quinazolinone core. Key structural features include:

  • A 4-methoxybenzyl substituent linked via a hexanamide chain, contributing to lipophilicity (predicted XlogP ~4.7 based on analogs) .
  • A bicyclic dioxoloquinazolinone system, which may confer rigidity and influence binding to biological targets.

While direct pharmacological data for this compound are unavailable in the provided evidence, quinazolinone derivatives are widely explored for anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

CAS No.

688053-79-4

Molecular Formula

C23H25N3O5S

Molecular Weight

455.53

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H25N3O5S/c1-29-16-8-6-15(7-9-16)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(31-14-30-19)12-18(17)25-23(26)32/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,32)

InChI Key

UBOSVDMVCAAOSE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Structural Characteristics

The compound has a molecular formula of C23H25N3O5SC_{23}H_{25}N_{3}O_{5}S and a molecular weight of approximately 455.53 g/mol. Its structure includes a methoxyphenyl group and a quinazoline derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H25N3O5S
Molecular Weight455.53 g/mol
LogP3.2339
Polar Surface Area76.427
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

Anticancer Properties

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that such compounds can inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds like this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
  • Apoptosis Induction : These compounds often promote apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • Molecular Docking Studies : Molecular docking analyses have shown that the compound can bind effectively to targets involved in cancer progression, suggesting a potential for therapeutic use.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of quinazoline derivatives. The compound exhibits significant radical scavenging activity, which can be attributed to its structural features that facilitate electron donation:

  • Mechanism of Action : The presence of hydroxyl groups in similar derivatives enhances their ability to neutralize free radicals.
  • Evaluation Methods : Antioxidant activity is typically assessed using assays such as DPPH and ABTS.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been reported to possess activity against various bacterial strains:

  • Inhibition Zones : Studies have demonstrated that certain concentrations of the compound lead to significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Synthesis and Evaluation

In one study, researchers synthesized this compound through a multi-step process involving:

  • Formation of Quinazoline Derivative : The initial step involved cyclization reactions to form the quinazoline backbone.
  • Functionalization : Subsequent steps included attaching the methoxyphenyl group and optimizing conditions for yield and purity.

Pharmacokinetic Properties

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound:

  • Bioavailability : The compound exhibits good bioavailability due to its moderate lipophilicity (LogP ~ 3.23).
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism, with potential for active metabolites contributing to its biological effects.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological effects, making it a candidate for various therapeutic applications:

Anticancer Activity

Preliminary studies suggest that N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide demonstrates cytotoxic effects against various cancer cell lines. Notable findings include:

  • MCF-7 (Breast Cancer) : The compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range.
  • PC3 (Prostate Cancer) : Similar cytotoxic effects were observed, indicating potential for use in cancer therapeutics.

Antibacterial Properties

The compound has exhibited moderate to strong antibacterial activity against several strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest its potential as an antimicrobial agent in treating bacterial infections.

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes:

  • Acetylcholinesterase : Implications for treating neurodegenerative diseases such as Alzheimer's.
  • Urease : Potential applications in managing urinary tract infections.

Case Studies and Research Findings

Several case studies have been conducted to further explore the compound's efficacy:

Cytotoxicity Studies

In vitro studies have confirmed the cytotoxic effects against cancer cell lines. For example:

  • A study reported a dose-dependent response in MCF-7 cells, with significant apoptosis observed at higher concentrations.

Antibacterial Efficacy

Research on antibacterial activity highlighted the effectiveness of the compound against resistant strains of bacteria. In one study:

  • The compound was tested against clinical isolates of Salmonella typhi, showing promising results that warrant further investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties
Target Compound [1,3]dioxolo[4,5-g]quinazolinone 6-sulfanylidene, 4-methoxybenzyl-hexanamide ~580 (estimated*) S=, amide, dioxole High lipophilicity (XlogP ~4.7), potential covalent binding via S=
CAS 688060-94-8 [1,3]dioxolo[4,3-g]quinazolinone 6-[(4-nitrobenzyl)sulfanyl], 4-methoxybenzyl-hexanamide 590.65 S-, nitro, amide XlogP 4.7; nitro group may reduce metabolic stability
Compound 4l Tetrahydroquinazolinone Bis(4-methoxyphenyl), dimethylpropyl Not specified Methoxy, ketone Synthesized via Pd-catalyzed coupling; solid-state stability (mp 228–230°C)
Compound [1,3]dioxolo[4,5-g]quinazolinone 3,4-dimethoxyphenethyl, methoxyethylamino-sulfanyl Not specified S-, amide, dimethoxy Enhanced solubility due to methoxyethylamino group

*Molecular weight estimated based on analogs due to incomplete data.

Key Comparison Points:

Core Structure Differences: The target compound and CAS 688060-94-8 share a dioxoloquinazolinone core but differ in sulfur functionality (sulfanylidene vs. sulfanyl). The S= group in the target compound may confer greater reactivity compared to the S- group in CAS 688060-94-8, which is stabilized by a nitrobenzyl substituent . Compound 4l features a reduced tetrahydroquinazolinone core, likely increasing conformational flexibility compared to the rigid dioxoloquinazolinone system.

The methoxyethylamino group in ’s compound introduces polarity, which may improve solubility and pharmacokinetics .

Compound 4l employs Pd-catalyzed cross-coupling, suggesting divergent synthetic strategies .

Biological Relevance: Quinazolinones with sulfanyl/sulfanylidene groups (e.g., ’s TACE inhibitors) show anticancer activity via enzyme inhibition . The target compound’s S= group may similarly target cysteine residues in enzymes.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide, and how can intermediates be characterized?

  • Methodology :

  • Spirocyclic Precursors : Utilize benzothiazole-derived intermediates (e.g., (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine) to construct the quinazolin-dioxolo core via cyclization reactions .
  • Amide Coupling : Attach the hexanamide sidechain via nucleophilic acyl substitution, employing activating agents like EDCI/HOBt for efficient coupling .
  • Intermediate Characterization : Use 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to verify structural integrity, focusing on shifts in the methoxyphenyl (δ 3.7–3.8 ppm) and sulfanylidene (δ 1.8–2.1 ppm) groups .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion) with a tolerance of ±2 ppm .
  • FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the oxo group, S-H stretch at ~2550 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the dioxolo-quinazolin fused ring system .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC, tracking peaks for hydrolysis products (e.g., free hexanoic acid) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization at the sulfanylidene group) and adjust reaction stoichiometry to minimize them .

Q. What computational strategies are recommended to model the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites on the quinazolin-dioxolo core. Use Gaussian09 with B3LYP/6-31G(d) basis set .
  • Molecular Dynamics (MD) Simulations : Simulate binding affinity to enzymes (e.g., tyrosine kinases) using GROMACS, focusing on hydrogen bonding with the methoxyphenyl group .

Q. How can researchers resolve contradictions between experimental data and computational predictions?

  • Methodology :

  • Iterative Feedback Loops : Integrate experimental results (e.g., kinetic data) into AI-driven platforms like COMSOL Multiphysics to refine computational models. For example, recalibrate activation energy values in transition state simulations .
  • Sensitivity Analysis : Identify parameters (e.g., solvent dielectric constant) that disproportionately affect outcomes and validate them experimentally .

Q. What strategies are effective for analyzing substituent effects on the sulfanylidene and methoxyphenyl groups?

  • Methodology :

  • Hammett Linear Free Energy Relationships (LFER) : Compare reaction rates of derivatives with electron-donating/-withdrawing groups (e.g., -NO2_2, -OCH3_3) to quantify substituent effects .
  • Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption shifts caused by substituent modifications, correlating with experimental λmax_{\text{max}} values .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectral data between synthesized batches?

  • Methodology :

  • Batch-to-Batch Reproducibility : Use multivariate analysis (e.g., PCA) on NMR/FT-IR datasets to identify outlier batches. Investigate crystallization solvents (e.g., DMSO vs. EtOH) as a potential source of polymorphism .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to resolve overlapping signals in crowded spectral regions (e.g., dioxolo protons) .

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